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Compound of Interest

Compound Name: 1H-Indazol-6-ol

Cat. No.: B1417614

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-
Indazol-6-ol (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in
medicinal chemistry and drug development.[1] Due to the limited availability of publicly
accessible experimental spectra for this specific molecule, this guide employs a predictive and
comparative approach, leveraging established spectroscopic principles and data from
structurally related analogs. We will delve into the theoretical underpinnings of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS) as they apply to the structural elucidation of 1H-Indazol-6-ol. This document is intended
for researchers, scientists, and professionals in drug development, offering a robust framework
for the characterization of this and similar indazole derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard
IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-
position significantly influences the electronic environment of the molecule, which is reflected in
its spectroscopic signatures.

Caption: Molecular structure of 1H-Indazol-6-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 1H-Indazol-6-ol, both *H and 3C NMR are critical for confirming its
structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-
de (DMSO-ds), which can solubilize the compound and allow for the observation of
exchangeable protons (NH and OH).

'H NMR Spectroscopy: Predicted Data

The *H NMR spectrum of 1H-Indazol-6-ol is expected to exhibit distinct signals for the aromatic
protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are
influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of
the fused ring system. The predicted chemical shifts (d) in ppm, multiplicities, and coupling
constants (J) in Hz are summarized in Table 1.

Table 1: Predicted *H NMR Spectroscopic Data for 1H-Indazol-6-ol (in DMSO-de)
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Predicted
Chemical Shift

(3) ppm

Proton
Assignment

Coupling
Multiplicity Constant (J)
Hz

Rationale

NH ~13.0

brs -

The acidic proton
on the nitrogen
of the indazole
ring typically
appears as a
broad singlet at a
downfield

chemical shift.

OH ~9.5

brs -

The phenolic
proton signal is
usually a broad
singlet and its
chemical shift
can be
concentration
and temperature

dependent.

H-3 ~8.0

This proton is a
singlet as it has
no adjacent
protons to couple
with.

H-7 ~75

This proton is
part of an ABC
spin system in
the benzene ring
and is expected
to be a doublet
due to coupling
with H-5.

H-4 ~7.0

This proton is

expected to
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show a small

coupling to H-5.

This proton is
coupled to both
H-7 (ortho-
coupling) and H-
H-5 ~6.8 dd ~8.5,~15 4 (meta-
coupling),
resulting in a
doublet of

doublets.

Note: These are predicted values based on known substituent effects on the indazole scaffold.
Actual experimental values may vary slightly.

13C NMR Spectroscopy: Predicted Data

The proton-decoupled 3C NMR spectrum of 1H-Indazol-6-ol will provide information about the
carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization
and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a
significant upfield shift for C-6 and other carbons in the benzene ring through resonance
effects.

Table 2: Predicted 13C NMR Spectroscopic Data for 1H-Indazol-6-ol (in DMSO-de)
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Carbon Assignment

Predicted Chemical Shift
(3) ppm

Rationale

The carbon bearing the

hydroxyl group is expected to

C-6 ~155 o

be the most downfield in the

benzene portion of the ring.

A quaternary carbon at the
C-7a ~140 _ _

fusion of the two rings.

Another quaternary carbon at
C-3a ~125 _ _

the ring fusion.

The carbon at the 3-position of
C-3 ~135 , _

the indazole ring.

This carbon is ortho to the C-6
C-7 ~120

hydroxyl group.

This carbon is also influenced
C-5 ~115

by the hydroxyl group.

The carbon at the 4-position is
C-4 ~100 expected to be significantly

shielded.

Note: These are predicted values and should be confirmed by experimental data. Techniques

like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate
between CH, CHz, and CHs groups.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indazol-6-

ol is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching

vibrations, as well as absorptions corresponding to the aromatic ring system.

Table 3: Predicted Major IR Absorption Bands for 1H-Indazol-6-ol
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Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Phenolic hydroxyl
3200-3000 (broad) N-H stretch Indazole NH
3100-3000 C-H stretch Aromatic
1620-1450 C=C stretch Aromatic ring
1300-1000 C-O stretch Phenolic hydroxyl

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid
state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. For 1H-Indazol-6-ol (C7HsN20), the calculated exact mass is 134.0480 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion
(M*") peak at m/z 134. Subsequent fragmentation can provide valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion of 1H-Indazol-6-ol is expected to undergo fragmentation through several
pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-
heterocycles involve the cleavage of the ring system.[3]

e [M]* at m/z = 134: The molecular ion peak.
e [M-HCN]* at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.

e [M-CO]*" at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for
phenols.

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized
experimental protocols are essential.
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Workflow for Spectroscopic Characterization

Fig. 2: General Workflow for Spectroscopic Characterization
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Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

o Sample Preparation: Dissolve 5-10 mg of 1H-Indazol-6-ol in approximately 0.6 mL of
deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).
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e 'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to
64.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments
should be performed to aid in the assignment of carbon signals.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as
needed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 1H-Indazol-6-ol with approximately 100-200 mg of dry,
IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[4]

o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.[4]

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (for KBr pellet) or the
clean ATR crystal.
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o Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32
scans are co-added at a resolution of 4 cm™1,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS) Protocol

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

lonization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This
provides reproducible fragmentation patterns that are useful for library searching and
structural elucidation.[5]

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or
magnetic sector mass analyzer.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Data
Interpretation
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Fig. 3: Workflow for Spectroscopic Data Interpretation
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Caption: Logical workflow for the interpretation of combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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